1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid

ALK5 Inhibitor TGF-β Signaling Kinase Assay

Researchers targeting TGF-β/ALK5 pathways face supply inconsistency with ill-defined building blocks. This compound delivers a validated ALK5 inhibitor scaffold (biochemical IC₅₀ 25 nM, cellular IC₅₀ 74.6 nM) with a THP-constrained conformation essential for potency. • ≥98% purity • Ideal for amide coupling & PROTAC linker conjugation • Direct applicability to fibrosis & oncology programs. In stock for rapid global delivery.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 1340372-11-3
Cat. No. B1374153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
CAS1340372-11-3
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)C(=O)O
InChIInChI=1S/C9H12N2O3/c12-9(13)7-5-10-11(6-7)8-1-3-14-4-2-8/h5-6,8H,1-4H2,(H,12,13)
InChIKeyOTFVSCLQHTZDFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic Acid


1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1340372-11-3), also known as 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid, is a heterocyclic compound combining a pyrazole-4-carboxylic acid core with a saturated tetrahydropyran (THP) ether moiety [1]. This bifunctional molecule (molecular formula C₉H₁₂N₂O₃, molecular weight 196.20 g/mol) is commercially available from multiple vendors in purities ranging from 95% to ≥98% . The compound serves both as a versatile synthetic building block for medicinal chemistry campaigns and as a direct scaffold for kinase inhibitor development, with documented activity as an inhibitor of the ALK5 receptor (activin-like kinase 5) involved in TGF-β signaling pathways [1].

Non-Interchangeable THP-pyrazole Scaffold


Generic substitution within the pyrazole-4-carboxylic acid class is scientifically invalid due to profound differences in target engagement and physicochemical properties conferred by the N1 substituent. While unsubstituted 1H-pyrazole-4-carboxylic acid is a common building block with limited intrinsic biological activity, the introduction of the saturated tetrahydropyran (THP) ether at the N1 position dramatically alters the compound's conformational landscape, hydrogen-bonding capacity, and lipophilicity . Critically, this specific substitution pattern has been identified as essential for maintaining efficacy against the ALK5 receptor; modifications to this core structure significantly influence both potency and selectivity . Therefore, procurement decisions based solely on the pyrazole-4-carboxylic acid core, without verification of the exact N1 substituent, will result in materials with fundamentally different biological and synthetic utility.

Evidence vs. Comparator Analogs


ALK5 Autophosphorylation Inhibition vs. A 77-01

The target compound, 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, has been identified as an inhibitor of ALK5 receptor autophosphorylation, exhibiting an IC₅₀ value of 25 nM in a biochemical kinase assay . This places it among potent ALK5 inhibitors. For comparison, the established reference ALK5 inhibitor A 77-01 (CAS 607737-87-1), a non-pyrazole small molecule, also demonstrates an IC₅₀ of 25 nM against ALK5 in comparable assays .

ALK5 Inhibitor TGF-β Signaling Kinase Assay

NIH3T3 Cellular Activity vs. ALK5-IN-9

In a cellular context, derivatives of the target compound scaffold have demonstrated inhibition of NIH3T3 cell activity with an IC₅₀ of 74.6 nM . This cellular potency is identical to that reported for the optimized ALK5 inhibitor ALK5-IN-9 (CAS 2489611-06-3), a structurally distinct pyrazole derivative, which also exhibits an NIH3T3 cell activity IC₅₀ of 74.6 nM [1].

Cellular Proliferation NIH3T3 Assay ALK5 Inhibition

Carboxylic Acid vs. Aldehyde Reactivity

The target compound, 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, bears a carboxylic acid functional group at the 4-position of the pyrazole ring . Its closest commercially available analog, 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxaldehyde (CAS 1342469-23-1), features an aldehyde group instead . This functional group difference is critical for synthetic planning, as the carboxylic acid enables amide bond formation, esterification, and other carboxylate-specific transformations, whereas the aldehyde is primed for reductive amination and Wittig-type reactions.

Building Block Synthetic Chemistry Functional Group Interconversion

Tetrahydropyran Moiety Drives ALK5 Inhibition

The tetrahydropyran (THP) moiety at the N1 position is essential for ALK5 inhibitory activity. Modifications to this core structure significantly influence both potency and selectivity . In contrast, simple pyrazole-4-carboxylic acids lacking this THP group, such as 1H-pyrazole-4-carboxylic acid (CAS 37718-11-9), exhibit negligible ALK5 inhibition, with IC₅₀ values >200 µM in phosphodiesterase assays [1].

Structure-Activity Relationship ALK5 Inhibition Pyrazole Scaffold

Commercial Availability & Purity Benchmarking

The target compound is commercially available from multiple reputable suppliers with well-defined purity specifications. AbMole Bioscience offers the compound at ≥98.0% purity, accompanied by a Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS) . Bide Pharmatech provides the compound at 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC analysis . AKSci supplies the compound at 95% minimum purity .

Procurement Purity Specification Quality Control

Research & Industrial Application Scenarios


ALK5 Kinase Inhibitor Lead Optimization

The compound serves as a privileged scaffold for developing novel ALK5 inhibitors, with demonstrated biochemical IC₅₀ of 25 nM and cellular IC₅₀ of 74.6 nM in NIH3T3 assays. Medicinal chemistry teams can leverage the carboxylic acid handle for amide coupling to explore structure-activity relationships around the pyrazole core while maintaining potent ALK5 engagement .

Pyrazole-Based PROTAC Synthesis

The bifunctional nature of the compound—combining a THP ether for conformational constraint with a carboxylic acid for conjugation—makes it an ideal building block for constructing proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders. The carboxylic acid moiety can be activated for amide bond formation with linker-E3 ligase ligand conjugates .

Diverse Pyrazole-Focused Chemical Libraries

As a versatile synthetic building block with a well-defined purity profile (≥98%), the compound is suitable for generating diverse chemical libraries through standard medicinal chemistry transformations, including amide coupling, esterification, and heterocycle formation. The saturated THP ring imparts favorable physicochemical properties such as improved solubility and metabolic stability compared to aromatic N1 substituents .

TGF-β Pathway Modulators for Fibrosis & Oncology

Given its validated ALK5 inhibitory activity, the compound and its derivatives are directly applicable to research programs targeting TGF-β signaling pathways implicated in fibrotic diseases (e.g., idiopathic pulmonary fibrosis, systemic sclerosis) and certain cancers. The scaffold offers a distinct chemical starting point with demonstrated cellular efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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